molecular formula C17H35ClO4Si2 B13651267 4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one

4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one

Cat. No.: B13651267
M. Wt: 395.1 g/mol
InChI Key: JOLJJTLIRSHWFN-UHFFFAOYSA-N
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Description

4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one is a complex organic compound characterized by its unique structure, which includes tert-butyl(dimethyl)silyl groups and a chlorooxolanone ring

Preparation Methods

The synthesis of 4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction conditions usually involve solvents like methylene chloride and temperatures maintained at specific levels to ensure high yield and selectivity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reduction reactions can be carried out using agents like NaBH4 (Sodium borohydride).

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, chloroform, and catalysts or bases such as imidazole . The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one is used in various scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl groups provide steric protection, influencing the reactivity and stability of the compound. The chlorooxolanone ring can participate in various chemical reactions, facilitating the formation of new bonds and structures .

Comparison with Similar Compounds

Similar compounds include other silyl-protected molecules and chlorooxolanone derivatives. Compared to these, 4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and stability properties. Examples of similar compounds are tert-butyl(dimethyl)silyl-protected alcohols and other chlorooxolanone derivatives .

Properties

Molecular Formula

C17H35ClO4Si2

Molecular Weight

395.1 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one

InChI

InChI=1S/C17H35ClO4Si2/c1-16(2,3)23(7,8)20-11-12-14(13(18)15(19)21-12)22-24(9,10)17(4,5)6/h12-14H,11H2,1-10H3

InChI Key

JOLJJTLIRSHWFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(=O)O1)Cl)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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